molecular formula C14H8BrClFNO B8327279 3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile

3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile

Cat. No.: B8327279
M. Wt: 340.57 g/mol
InChI Key: ZNOHQCHQBPUYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile is a useful research compound. Its molecular formula is C14H8BrClFNO and its molecular weight is 340.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8BrClFNO

Molecular Weight

340.57 g/mol

IUPAC Name

3-bromo-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H8BrClFNO/c1-8-2-3-12(16)14(13(8)17)19-11-5-9(7-18)4-10(15)6-11/h2-6H,1H3

InChI Key

ZNOHQCHQBPUYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OC2=CC(=CC(=C2)C#N)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-chloro-2-fluoro-3-methylphenol (8.03 g, 50.0 mmol) and 18-crown-6 (7.7 g, 29.1 mmol) were dissolved in dry DMSO (100 mL) and treated with 20% potassium t-butoxide in THF (28.1 g, 50.0 mmol) for 15 minutes at room temperature. 3-bromo-5-fluorobenzonitrile (10 g, 50.0 mmol) was added in one portion and the reaction mixture heated at 125° C. for 20 h at which time LC-MS indicated >90% conversion. The reaction mixture was cooled to ambient temperature and water was added to afford the crude product as a black precipitate which was filtered off, washed with water and air dried. The crude product was dissolved in DCM, dried over MgSO4, and filtered through a plug of 45 g silica gel which was eluted with 500 mL DCM. The filtrate was concentrated to an amber oil and crystallized by addition of IPA (100 mL). The precipitate was cooled in an ice bath and filtered to afford 3-bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile (10.7 g, 31.4 mmol, 62.8% yield) as a tan solid in >90% purity as determined by LCMS. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.91 (s, 1H), 7.56 (s, 1H), 7.53 (s, 1H), 7.28-7.45 (m, 2H), 2.28 (s, 3H).
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
28.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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